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Compound of Interest

Compound Name: 3-Methoxypropylamine

Cat. No.: B165612 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
3-Aminopropyl methyl ether, also known as 3-methoxypropylamine (MOPA), is a versatile

primary amine with significant applications as a chemical intermediate in the pharmaceutical

and agrochemical industries, as well as a corrosion inhibitor and a component in the synthesis

of dyes and surfactants.[1] Its bifunctional nature, possessing both a primary amine and an

ether group, makes it a valuable building block in organic synthesis. This technical guide

provides a comprehensive overview of the principal synthetic routes for 3-Aminopropyl methyl

ether, offering detailed experimental protocols for key methodologies, comparative analysis of

quantitative data, and visual representations of reaction pathways to support researchers and

professionals in drug development and related fields.

Physicochemical Properties
A thorough understanding of the physicochemical properties of 3-Aminopropyl methyl ether is

essential for its handling, storage, and application in various experimental and industrial

settings.
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Property Value

CAS Number 5332-73-0

Molecular Formula C₄H₁₁NO

Molecular Weight 89.14 g/mol

Appearance Colorless to pale yellow liquid

Odor Amine-like

Boiling Point 117-118 °C at 733 mmHg

Melting Point -71 °C

Density 0.874 g/mL at 25 °C

Flash Point 24 °C

Solubility Miscible with water and most organic solvents

pH 11.5 (100 g/L solution at 20 °C)

(Data sourced from multiple references)[2]

Core Synthetic Methodologies
Several synthetic pathways have been developed for the production of 3-Aminopropyl methyl

ether. The selection of a particular method is often dictated by factors such as the availability of

starting materials, desired yield, scalability, and safety considerations. The most prominent

methods are detailed below.

Catalytic Hydrogenation of 3-Methoxypropionitrile
The catalytic hydrogenation of 3-methoxypropionitrile is a widely employed industrial method

for synthesizing 3-Aminopropyl methyl ether, prized for its high yield and efficiency.[3] This

process involves the reduction of the nitrile group to a primary amine in the presence of a metal

catalyst, typically Raney nickel, under a hydrogen atmosphere.[3]

Materials and Equipment:
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3-methoxypropionitrile (400g)

Ethanol (20g)

Modified carrier nickel catalyst (12g)

1000ml autoclave

Filtration apparatus

Distillation apparatus

Procedure:

The 1000ml autoclave is charged with 400g of 3-methoxypropionitrile, 20g of ethanol, and

12g of the modified carrier nickel catalyst.

The autoclave is sealed and then pressurized with hydrogen gas to 2.8 MPa.

The reaction mixture is stirred at this pressure for 2 hours.

Upon completion, the autoclave is cooled to room temperature.

The excess hydrogen pressure is carefully vented.

The reaction mixture is filtered to remove the catalyst.

The filtrate is purified by fractional distillation under normal pressure.

The fraction boiling between 110-160 °C is collected.

Expected Outcome:

This procedure is reported to yield approximately 354.09g of colorless and transparent 3-
methoxypropylamine. The conversion rate of the raw material is approximately 97.0%, with a

product yield of 94.52%.[4]
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Figure 1: Synthesis of 3-Aminopropyl methyl ether via hydrogenation of 3-methoxypropionitrile.
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Amination of 3-Methoxypropanol
An alternative industrial route involves the reaction of 3-methoxypropanol with ammonia in the

presence of a catalyst. This method leverages a different starting material and offers a

continuous process suitable for large-scale production.

Note: The following is a generalized protocol based on patent literature and represents an

industrial process. Specific laboratory-scale procedures may vary.

Materials and Equipment:

3-methoxypropanol

Ammonia

Hydrogen

Cu-Co/Al₂O₃-diatomite catalyst

Preheater

Fixed-bed reactor

Condenser and gas-liquid separator

Distillation column

Procedure:

3-methoxypropanol is pumped into a preheater where it is mixed with ammonia and

hydrogen gas.[5] The mixture is preheated and vaporized.

The vaporized reaction mixture is fed into a fixed-bed reactor containing a Cu-Co/Al₂O₃-

diatomite catalyst.[5]

The reaction is carried out under controlled pressure (0.9 MPa) and temperature (150 °C).[6]

The reaction effluent is passed through a condenser to cool the mixture, followed by a gas-

liquid separator.[5]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 11 Tech Support

https://en.wikipedia.org/wiki/Hofmann_rearrangement
https://en.wikipedia.org/wiki/Hofmann_rearrangement
https://www.masterorganicchemistry.com/2018/01/31/the-gabriel-synthesis/
https://en.wikipedia.org/wiki/Hofmann_rearrangement
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b165612?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The gaseous components, including unreacted ammonia and hydrogen, can be recycled

back into the reactor.[5]

The liquid phase is transferred to a rectifying tower for purification by distillation to yield 3-

Aminopropyl methyl ether.[5]
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Figure 2: Industrial synthesis of 3-Aminopropyl methyl ether from 3-methoxypropanol.

Gabriel Synthesis
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The Gabriel synthesis is a classic method for preparing primary amines from primary alkyl

halides, avoiding the over-alkylation often encountered in direct amination.[7] This route can be

adapted for the synthesis of 3-Aminopropyl methyl ether using a suitable precursor like 1-

bromo-3-methoxypropane.

Note: This is a generalized protocol for the Gabriel synthesis. Optimization for the specific

synthesis of 3-Aminopropyl methyl ether would be required.

Materials and Equipment:

Potassium phthalimide

1-bromo-3-methoxypropane

Dimethylformamide (DMF) (solvent)

Hydrazine hydrate

Ethanol (solvent)

Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

Separatory funnel

Distillation apparatus

Procedure:

Step 1: N-Alkylation of Potassium Phthalimide

Potassium phthalimide is dissolved in anhydrous DMF in a round-bottom flask.

1-bromo-3-methoxypropane (1 equivalent) is added to the solution.

The reaction mixture is heated and stirred until the reaction is complete (monitored by TLC).

After cooling, the mixture is poured into water, and the resulting precipitate of N-(3-

methoxypropyl)phthalimide is collected by filtration.
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Step 2: Hydrazinolysis of N-(3-methoxypropyl)phthalimide

The N-(3-methoxypropyl)phthalimide is suspended in ethanol in a round-bottom flask fitted

with a reflux condenser.

Hydrazine hydrate is added to the suspension.[8]

The mixture is heated at reflux. A precipitate of phthalhydrazide will form.[9]

After cooling, the reaction mixture is acidified with concentrated HCl and then filtered to

remove the phthalhydrazide precipitate.

The filtrate is made basic with NaOH, and the liberated 3-Aminopropyl methyl ether is

extracted with a suitable organic solvent (e.g., diethyl ether).

The organic extracts are dried over an anhydrous drying agent (e.g., Na₂SO₄), and the

solvent is removed by distillation.

The crude product is purified by fractional distillation.
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Figure 3: Gabriel synthesis pathway for 3-Aminopropyl methyl ether.

Comparative Analysis of Synthetic Routes
The choice of a synthetic route for 3-Aminopropyl methyl ether depends on various factors,

including desired scale, cost, and available equipment. The following table summarizes the key

quantitative aspects of the discussed methods.
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Synthesis
Method

Starting
Materials

Typical Yield
(%)

Key
Advantages

Key
Disadvantages

Catalytic

Hydrogenation

3-

Methoxypropionit

rile, H₂

90-95

High yield,

efficient for large

scale, simple

process

Requires high-

pressure

hydrogenation

equipment

Amination of

Alcohol

3-

Methoxypropanol

, NH₃, H₂

75-85 (est.)

Continuous

process, utilizes

different

feedstock

Requires

specialized fixed-

bed reactor,

expensive

catalyst

Gabriel

Synthesis

1-Bromo-3-

methoxypropane,

Potassium

phthalimide

65-75

Avoids over-

alkylation, milder

conditions

Multi-step

process, lower

atom economy

Reductive

Amination

3-

Methoxypropanal

, NH₃, Reducing

Agent

80-90

High selectivity,

can be a one-pot

reaction

May require

expensive or

hazardous

reducing agents

(Data sourced from multiple references)[3][4]

Conclusion
The synthesis of 3-Aminopropyl methyl ether can be achieved through several viable routes,

with the catalytic hydrogenation of 3-methoxypropionitrile being the most prominent and well-

documented method, particularly for industrial-scale production. Alternative methods such as

the amination of 3-methoxypropanol, the Gabriel synthesis, and reductive amination offer

flexibility in terms of starting materials and reaction conditions, catering to different laboratory

and industrial needs. This guide provides the foundational knowledge, including detailed

protocols and comparative data, to assist researchers and professionals in selecting and

implementing the most suitable synthetic strategy for their specific applications.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering
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